molecular formula C22H28Cl2N2O2S B2789490 (1-(4-Chlorophenyl)cyclopentyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351613-21-2

(1-(4-Chlorophenyl)cyclopentyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2789490
M. Wt: 455.44
InChI Key: JOYCAYBUUVBNJA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a cyclopentyl group, a thiophenyl group, a piperazine ring, and a methanone group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, for example, would introduce a degree of cyclic structure to the molecule, while the various functional groups would likely project from this ring in various directions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the piperazine ring might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces.

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2S.ClH/c23-18-7-5-17(6-8-18)22(9-1-2-10-22)21(27)25-13-11-24(12-14-25)16-19(26)20-4-3-15-28-20;/h3-8,15,19,26H,1-2,9-14,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYCAYBUUVBNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Chlorophenyl)cyclopentyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

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